molecular formula C7H14ClNO3 B1434161 (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride CAS No. 1799443-47-2

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

Cat. No.: B1434161
CAS No.: 1799443-47-2
M. Wt: 195.64 g/mol
InChI Key: YLONGJCTTJXALT-RGMNGODLSA-N
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Description

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride, also known as (S)-MMAH, is an organic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It is a chiral molecule with a molecular weight of 195.7 g/mol and a chemical formula of C9H17NO3.HCl.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a versatile intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the design and synthesis of novel 2-(2-arylmorpholino-4-yl)ethyl esters of indomethacin, aiming to develop selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have shown moderate to good COX-2 inhibition, indicating potential for reducing the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (Shi, Hu, Xu, & Jiang, 2012).

Antimicrobial Applications

Moreover, the morpholine moiety, to which this compound is structurally related, has been investigated for its antimicrobial properties. Research has explored the antimicrobial activity among derivatives of morpholine-containing 2-R-phenyliminothiazole. These studies have shown that such compounds exhibit antibacterial and antifungal effects, particularly against gram-positive microorganisms, highlighting the potential of morpholine derivatives in developing new antimicrobial agents (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Antidepressive Activity

In the realm of neuropsychiatric research, compounds structurally related to this compound have been synthesized and evaluated for their antidepressive activities. For example, 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride were synthesized and showed potent antidepressant activities in animal models, suggesting the therapeutic potential of morpholine derivatives in treating depressive disorders (Guo Ya-nan, 2010); (Tao Yuan, 2012).

Properties

IUPAC Name

methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONGJCTTJXALT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799443-47-2
Record name 3-Morpholineacetic acid, methyl ester, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799443-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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